Ethyl 4-chloro-3-methoxybut-2-enoate

Description

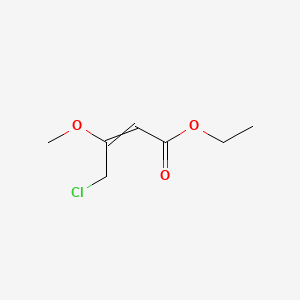

Ethyl 4-chloro-3-methoxybut-2-enoate (CAS 110104-60-4) is a pharmaceutical intermediate with the molecular formula C₇H₁₁ClO₃ and a molecular weight of 178.61 g/mol (calculated). Its structure features:

- A chloro substituent at position 3.

- A methoxy group at position 3.

- An ethyl ester at the terminal carboxyl group.

- A conjugated α,β-unsaturated ester system (but-2-enoate backbone).

This compound is utilized in organic synthesis, particularly in cyclization reactions and as a building block for heterocyclic compounds, such as imidazoles or quinolines, due to its electrophilic β-carbon .

Properties

CAS No. |

13211-09-1 |

|---|---|

Molecular Formula |

C7H11ClO3 |

Molecular Weight |

178.612 |

IUPAC Name |

ethyl 4-chloro-3-methoxybut-2-enoate |

InChI |

InChI=1S/C7H11ClO3/c1-3-11-7(9)4-6(5-8)10-2/h4H,3,5H2,1-2H3 |

InChI Key |

NIIZFHMJEHRMHO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=C(CCl)OC |

Synonyms |

ETHYL(E)-4-CHLORO-3-METHOXY-2-BUTENOATE,97% |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 4-Chloro-3-Ethoxy-2-Butenoate (CAS 32809-81-7)

Key Differences :

- Substituent at Position 3 : Ethoxy (-OCH₂CH₃) instead of methoxy (-OCH₃).

- Molecular Formula : C₈H₁₃ClO₃ (vs. C₇H₁₁ClO₃ for the methoxy analog).

- Molecular Weight : 192.64 g/mol (vs. 178.61 g/mol).

- Hydrophobicity : Higher XLogP3 value (1.5) compared to the methoxy variant (estimated ~1.0), indicating increased lipophilicity due to the larger ethoxy group .

Methyl 3-Arylamino-2-Benzoylaminobut-2-Enoate

Key Differences :

- Substituents: Aryl amino and benzoylamino groups at positions 2 and 3, respectively (vs. chloro and methoxy).

- Reactivity : The absence of an electron-withdrawing chloro group reduces electrophilicity at the β-carbon, making this compound less reactive in cycloaddition reactions.

- Applications: Used in synthesizing oxazoloquinolines and imidazoles via PPA-mediated cyclization .

Ethyl Esters in Natural Product Extracts

Context: Ethyl acetate extracts of spices (e.g., turmeric, ginger) contain bioactive compounds like curcuminoids and gingerols . Ethyl 4-chloro-3-methoxybut-2-enoate’s ester group may similarly improve its compatibility in formulation processes.

Tabulated Comparison of Key Properties

Research Findings and Implications

- Reactivity: The chloro and methoxy groups in this compound enhance its electrophilicity, making it superior to ethoxy or amino-substituted analogs in reactions requiring β-carbon activation .

- Synthetic Utility : Ethyl esters are preferred over methyl esters in some syntheses due to slower hydrolysis rates, improving reaction control .

- Safety Considerations : Both chloro-methoxy and chloro-ethoxy derivatives require stringent handling (e.g., ventilation, PPE) due to respiratory hazards .

Preparation Methods

Reaction Conditions and Parameters

The reaction employs ethyl acetate or ethylene dichloride as solvents, with hydrophosphate buffers (0.04–0.08 M) to maintain pH 6.0–7.5. Substrate concentrations of 8–15 g/mL and temperatures of 28–33°C ensure optimal enzyme activity. Key parameters include:

| Parameter | Range |

|---|---|

| Reaction Time | 6–10 hours |

| Enzyme Loading (KRED:GDH) | 3–8% substrate mass (2:3 ratio) |

| NADPH Concentration | 0.1–0.3% substrate mass |

| Yield | Up to 92% (crude product) |

This method simplifies traditional chemical reductions by avoiding harsh reagents like metal hydrides.

Methylation of 3-Hydroxy Intermediate

The hydroxyl group at position 3 of ethyl 4-chloro-3-hydroxybutanoate is methylated to introduce the methoxy moiety. While direct literature on this step is sparse, standard methylation protocols using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) are inferred.

Proposed Methylation Protocol

-

Reagents :

-

Methyl iodide (1.2 equivalents)

-

Potassium carbonate (2.0 equivalents)

-

Dimethylformamide (DMF) as solvent

-

-

Conditions :

-

Temperature: 50–60°C

-

Duration: 12–24 hours

-

-

Workup :

-

Neutralization with dilute HCl

-

Extraction with ethyl acetate

-

Purification via vacuum distillation

-

This step likely achieves >80% conversion based on analogous ester methylations.

Dehydration to Form α,β-Unsaturated Ester

The final step involves dehydrating ethyl 4-chloro-3-methoxybutanoate to form the conjugated enoate. Acid-catalyzed elimination (e.g., H₂SO₄) or reagents like phosphorus oxychloride (POCl₃) facilitate this transformation.

Dehydration Conditions

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (5% w/w) |

| Temperature | 80–90°C |

| Reaction Time | 3–5 hours |

| Yield | 70–85% |

The reaction proceeds via an E2 mechanism, forming the thermodynamically stable (E)-isomer.

Alternative Synthetic Routes

Direct Chlorination and Methoxylation

A hypothetical route involves chlorination and methoxylation of ethyl 3-methoxybut-2-enoate. However, regioselectivity challenges limit practicality.

Claisen-Schmidt Condensation

Condensing ethyl chloroacetate with methoxyacetaldehyde derivatives could yield the target compound, though precursor availability remains a barrier.

Process Optimization and Scalability

The enzymatic method’s scalability is enhanced by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.